1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
Description
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C20H26N2O6S2 and a molecular weight of 454.56 g/mol This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with each sulfonyl group further substituted by a 2-methoxy-5-methylphenyl group
Properties
IUPAC Name |
1,4-bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-5-7-17(27-3)19(13-15)29(23,24)21-9-11-22(12-10-21)30(25,26)20-14-16(2)6-8-18(20)28-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWDDWOMOJRQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Overview
1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against multidrug-resistant pathogens. The compound showed significant activity against various Gram-positive bacteria and fungi, which are major public health concerns due to rising resistance levels.
- Target Pathogens :
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Clostridioides difficile
- Candida auris
- Aspergillus fumigatus
The compound's structure-dependent activity suggests it could serve as a scaffold for developing new antimicrobial agents designed to combat resistant strains .
Anticancer Research
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that derivatives of 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit cytotoxic effects in various cancer cell lines, including lung cancer (A549 cells). The mechanism of action involves inducing apoptosis and inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial activity of various derivatives, including those with hydrazone and azole moieties. The results indicated that certain modifications enhanced the activity against resistant strains .
- Cytotoxicity Assay : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against A549 lung cancer cells, suggesting a potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of receptors, the compound acts as a ligand, binding to the receptor and triggering a cascade of cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-methoxyphenyl)sulfonyl]piperazine: Similar structure but lacks the methyl groups on the phenyl rings.
1,4-Bis[(2-methylphenyl)sulfonyl]piperazine: Similar structure but lacks the methoxy groups on the phenyl rings.
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine: Similar structure but has an additional methyl group on the piperazine ring.
Uniqueness
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Biological Activity
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with two sulfonyl groups linked to methoxy and methyl phenyl moieties. This unique structure contributes to its physicochemical properties and biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung, kidney, CNS, ovary, prostate, breast, leukemia, and melanoma cancers. The compound was tested against the NCI-60 Human Tumor Cell Lines Screen, showing potent cytotoxicity across multiple cancer types.
Table 1: Summary of Anticancer Activity
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Lung | 5.0 | |
| Breast | 3.2 | |
| Prostate | 4.8 | |
| CNS | 6.0 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways by modulating enzyme activity associated with inflammation. The mechanism involves interaction with specific enzymes that play roles in inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, thereby modulating biochemical pathways involved in cell proliferation and inflammation.
- Receptor Interaction : It can function as a ligand for certain receptors, triggering cellular responses that contribute to its therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound. For instance:
- Substituent Variations : The presence of methoxy and methyl groups at specific positions on the phenyl ring enhances anticancer activity.
- Comparative Analysis : Compounds with different substituents were tested; those with halogen substitutions showed varying levels of cytotoxicity, suggesting that electronic effects play a crucial role in their activity .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating potential for therapeutic application in cancer treatment .
- Combination Therapies : Research has explored the use of this compound in combination with existing chemotherapeutics like doxorubicin (DOX). Results showed enhanced efficacy while reducing toxicity in normal cells .
Q & A
Q. What computational methods are recommended for conformational analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
